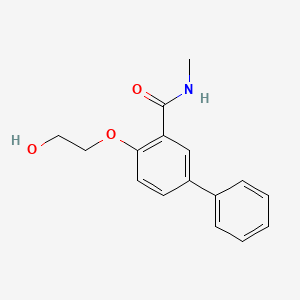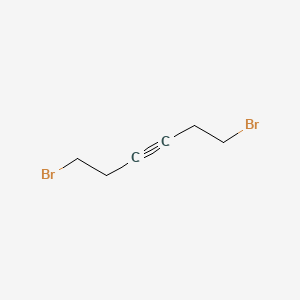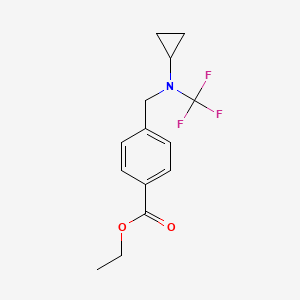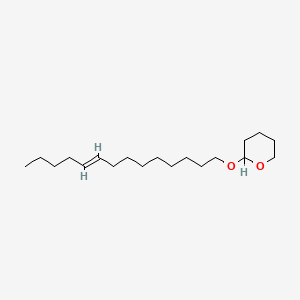
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-: is a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the larger family of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This method is versatile and can be adapted to produce various derivatives of 2H-pyrans. The reaction typically requires the presence of catalysts such as Lewis acids (e.g., In3+) or Brønsted acids (e.g., iodine) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2H-pyrans may involve large-scale synthesis using similar electrocyclization methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more saturated derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological systems. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery .
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications. Its derivatives may serve as leads for the development of new medications .
Industry: In industrial applications, 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can be used in the production of polymers, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism by which 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .
Comparaison Avec Des Composés Similaires
- 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
- 2H-Pyran-2-methanol, tetrahydro-
- 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-
Uniqueness: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities .
Propriétés
Numéro CAS |
51812-91-0 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-[(E)-tetradec-9-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h5-6,19H,2-4,7-18H2,1H3/b6-5+ |
Clé InChI |
FUYLUCBYVQPAQH-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCCOC1CCCCO1 |
SMILES canonique |
CCCCC=CCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


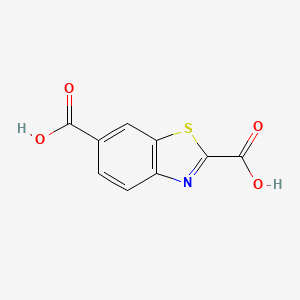
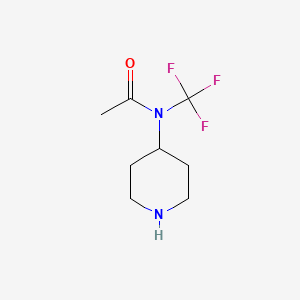
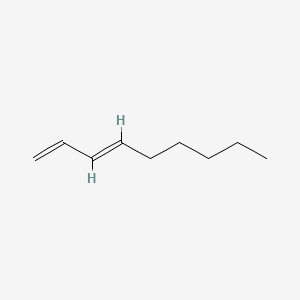

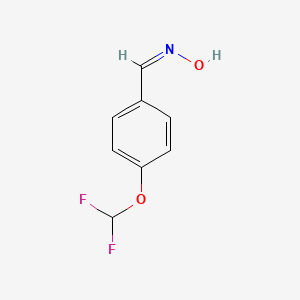

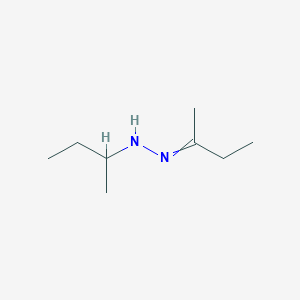
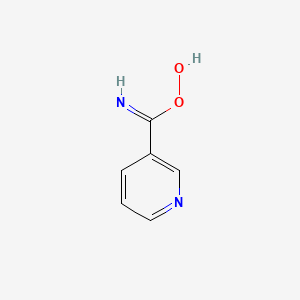
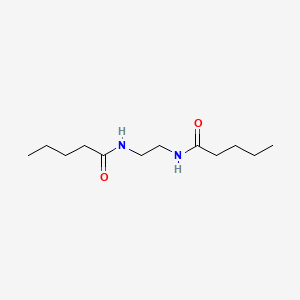
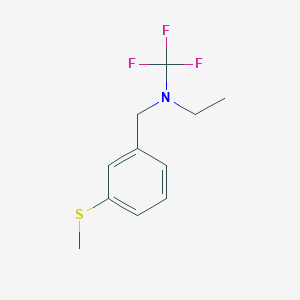
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
